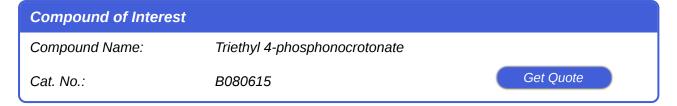


physical and chemical properties of Triethyl 4phosphonocrotonate

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An In-depth Technical Guide to Triethyl 4phosphonocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 4-phosphonocrotonate is a versatile organophosphorus compound widely utilized as a key reagent in organic synthesis.[1] Its chemical structure, featuring a phosphonate group and an α,β -unsaturated ester, makes it a valuable building block for the stereoselective formation of carbon-carbon double bonds. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of **Triethyl 4-phosphonocrotonate**, with a particular focus on its relevance in drug discovery and development.

Physical and Chemical Properties

Triethyl 4-phosphonocrotonate is typically supplied as a mixture of isomers.[2] It is a colorless to pale yellow liquid under standard conditions.[1] While specific solubility data is not readily available, its structural similarity to other trialkyl phosphonates suggests it is likely soluble in a range of common organic solvents and has limited miscibility with water.



Table 1: Physical Properties of Triethyl 4-

phosphonocrotonate

Property	Value	References
Molecular Formula	C10H19O5P	[2][3]
Molecular Weight	250.23 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	135 °C @ 0.4 mmHg	[2]
Density	1.128 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.455	[2]
CAS Number	10236-14-3	[2]

Chemical Reactivity and the Horner-Wadsworth-Emmons Reaction

The primary application of **Triethyl 4-phosphonocrotonate** in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[4] This reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. A key advantage of the HWE reaction over the related Wittig reaction is the facile removal of the water-soluble phosphate byproduct and its high stereoselectivity, typically favoring the formation of the (E)-alkene.[5]

The reaction proceeds via the deprotonation of the phosphonate by a base to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to a carbonyl compound, forming an intermediate which subsequently eliminates a dialkyl phosphate salt to yield the alkene.[5]





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Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols Synthesis of Triethyl 4-phosphonocrotonate (General Procedure)

The synthesis of phosphonates like **Triethyl 4-phosphonocrotonate** is commonly achieved through the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with an alkyl halide. A general procedure is outlined below.

Materials:

- Triethyl phosphite
- Ethyl 4-bromocrotonate
- Anhydrous toluene (or another suitable high-boiling solvent)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

 To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add triethyl phosphite.



- Slowly add ethyl 4-bromocrotonate to the triethyl phosphite at room temperature with stirring.
- After the initial exothermic reaction subsides, heat the mixture to reflux. The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct.
- Continue heating until the evolution of ethyl bromide ceases.
- After cooling to room temperature, the excess triethyl phosphite and any remaining volatile impurities are removed under reduced pressure.
- The crude Triethyl 4-phosphonocrotonate is then purified by vacuum distillation to yield the final product.

Horner-Wadsworth-Emmons Reaction with Triethyl 4phosphonocrotonate (General Procedure)

This protocol describes a typical HWE reaction between **Triethyl 4-phosphonocrotonate** and an aldehyde.

Materials:

- Triethyl 4-phosphonocrotonate
- Anhydrous tetrahydrofuran (THF)
- Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., n-BuLi)
- Aldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Inert atmosphere (Nitrogen or Argon)



Procedure:

- To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of Triethyl 4-phosphonocrotonate in anhydrous THF to the stirred suspension.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then cool to -78
 °C.
- Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.
- Stir the reaction at -78 °C for a specified time (e.g., 4 hours), then allow it to warm slowly to room temperature and stir for an additional period (e.g., 8 hours).[6]
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel to yield the desired (E)-alkene.[6]

Spectral Data

Spectroscopic analysis is essential for the characterization of **Triethyl 4- phosphonocrotonate**. While detailed peak assignments are beyond the scope of this guide, the availability of various spectral data is summarized below.

Table 2: Spectroscopic Data for Triethyl 4phosphonocrotonate



Technique	Availability/Comments	References
¹H NMR	Data available.	[3]
¹³ C NMR	Data available.	[3][7]
³¹ P NMR	Expected to show a characteristic signal for the phosphonate group.	-
FTIR	Data available.	[3]
Raman	Data available.	[3][8]
Mass Spec (GC-MS)	Data available.	[3]

Applications in Research and Drug Development

Triethyl 4-phosphonocrotonate is a valuable reagent in the synthesis of a wide range of biologically active molecules and complex natural products.[1] Its applications span various fields, including pharmaceuticals and agricultural chemistry.[1]

Key Applications:

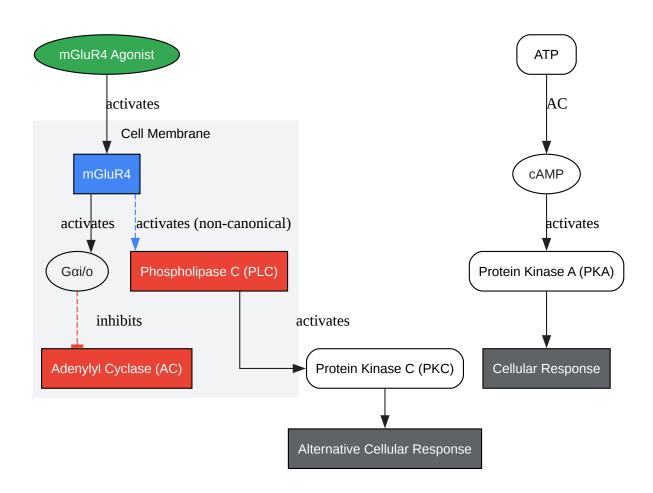
- Pharmaceutical Synthesis: It serves as a reactant in the synthesis of orally bioavailable GPR40 agonists, mGluR4 agonists, inhibitors of HIV-1 reverse transcriptase, and fluoroketone inhibitors of phospholipase A2.[2]
- Natural Product Synthesis: It has been used in the stereoselective preparation of fragments of complex macrolide antibiotics such as aplyronine A.[2]
- Agrochemicals: It is a precursor for the development of novel herbicides and pesticides.[1]
- Organic Synthesis: It is employed in dearomatizing cyclization reactions and other C-C bondforming transformations.[2][4]

Role in Targeting G-Protein Coupled Receptors (GPCRs)

The use of **Triethyl 4-phosphonocrotonate** in the synthesis of agonists for mGluR4 and GPR40 highlights its importance in drug discovery targeting GPCRs.



Metabotropic Glutamate Receptor 4 (mGluR4): mGluR4 is a Group III GPCR that is typically coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] This modulation of cAMP can influence various downstream signaling pathways. Some evidence also points to a non-canonical signaling pathway for mGluR4 involving the activation of phospholipase C (PLC) and protein kinase C (PKC).[11]



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Caption: Signaling pathways of the mGluR4 receptor.

G-Protein Coupled Receptor 40 (GPR40): GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and is a key target for type 2 diabetes therapies.[12] It is activated by medium and long-chain fatty acids. GPR40 couples to

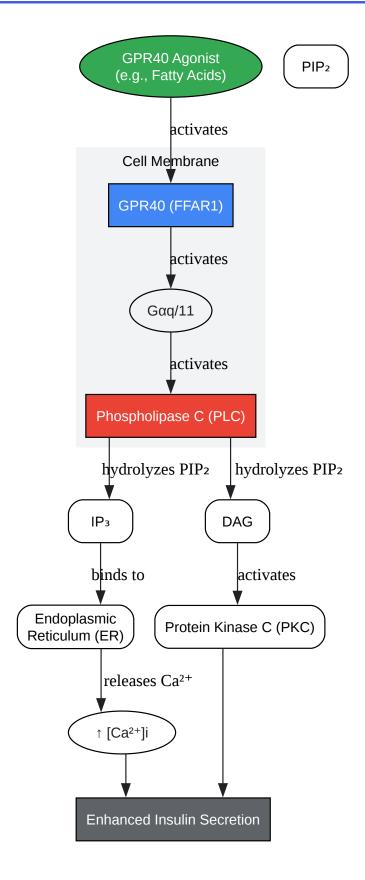






Gαq/11 proteins, leading to the activation of PLC.[13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates PKC. This cascade ultimately enhances glucose-stimulated insulin secretion.[14]





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Caption: GPR40 (FFAR1) signaling pathway in pancreatic β -cells.



Conclusion

Triethyl 4-phosphonocrotonate is a cornerstone reagent in modern organic chemistry, offering a reliable and stereoselective route to functionalized alkenes. Its utility is particularly evident in the synthesis of pharmacologically active compounds, making it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its properties and reactivity is crucial for its effective application in the synthesis of novel therapeutics.

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